molecular formula C15H24N2O5S B5850732 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B5850732
M. Wt: 344.4 g/mol
InChI Key: JIEHPICEARKQNP-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic piperazine derivative characterized by a methylsulfonyl group at the 1-position and a 2,4,5-trimethoxybenzyl substituent at the 4-position of the piperazine ring.

  • Trimethoxybenzyl-piperazine derivatives, such as Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride), which exhibit anti-ischemic, anti-inflammatory, and anti-apoptotic properties .
  • Sulfonamide-functionalized piperazines, which are explored for hybrid therapeutic applications (e.g., dual targeting of ischemia and infections) .

Properties

IUPAC Name

1-methylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-20-13-10-15(22-3)14(21-2)9-12(13)11-16-5-7-17(8-6-16)23(4,18)19/h9-10H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEHPICEARKQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the methylsulfonyl group: The piperazine ring can be reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Attachment of the benzyl group: The final step involves the reaction of the intermediate with 2,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

1-(Methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Substitution Position : The 2,4,5-trimethoxybenzyl group in the target compound differs from the 2,3,4-isomer in Trimetazidine. This positional variance may influence metabolic stability and target selectivity due to altered steric and electronic effects.

Pharmacological and Functional Comparisons

Calcium Channel Modulation
  • NP078585: Demonstrates that 3,4,5-trimethoxybenzyl-piperazines can target calcium channels, reducing ethanol-related behaviors . The target compound’s 2,4,5-substitution may similarly modulate ion channels but with distinct efficacy.
Anti-Inflammatory and PAF Antagonism
  • Compound 2g : Highlights the role of acyl/trimethoxybenzoyl groups in PAF antagonism . The methylsulfonyl group in the target compound could enhance metabolic stability compared to acylated analogs.

Biological Activity

1-(Methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound exhibits a unique structure characterized by a methylsulfonyl group and a trimethoxybenzyl substituent, which contribute to its distinct biological properties.

  • Molecular Formula : C14H22N2O3S
  • Molecular Weight : 298.40 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1082399-22-1

The synthesis of this compound typically involves the reaction of piperazine with 4-(methylsulfonyl)benzyl chloride under basic conditions, often using organic solvents like dichloromethane or toluene.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate receptor activity and enzymatic functions, leading to a range of pharmacological effects.

Potential Mechanisms Include:

  • Receptor Binding : Interaction with neurotransmitter receptors, potentially influencing mood and cognition.
  • Enzyme Inhibition : Modulation of enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like ischemia.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antioxidant Activity : The presence of the methoxy groups may enhance the compound's ability to scavenge free radicals.
  • Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative diseases through modulation of neuroinflammatory pathways.
  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals
NeuroprotectiveReduces neuroinflammation
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionModulates metabolic enzymes

Case Study 1: Neuroprotective Effects

A study published in MDPI explored the neuroprotective effects of related piperazine derivatives. It was found that compounds similar to this compound could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of piperazine were tested against various bacterial strains. The results indicated that compounds containing the trimethoxy group demonstrated significant antibacterial activity, particularly against resistant strains .

Research Findings

Recent research has highlighted the importance of structural modifications in piperazine derivatives. Specifically, the presence of methylsulfonyl and trimethoxy groups was correlated with enhanced biological activity compared to simpler piperazine structures. This underscores the significance of chemical diversity in drug design and development .

Q & A

Q. How can researchers optimize the synthesis of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine to improve yield and purity?

Answer: Synthesis optimization involves multi-step protocols:

  • Step 1 : Alkylation of piperazine with 2,4,5-trimethoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.
  • Step 2 : Sulfonylation using methylsulfonyl chloride in dichloromethane with a tertiary amine catalyst (e.g., triethylamine) .
  • Critical Parameters : Temperature control (0–5°C during sulfonylation) and solvent selection (polar aprotic solvents enhance reactivity). Yield improvements (from ~60% to >85%) are achievable via iterative purification using column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; methylsulfonyl group at δ 3.2 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for pharmacological studies) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~395) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

  • In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Screen against kinases (e.g., PI3K) or receptors (e.g., serotonin receptors) via fluorescence-based assays .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP and aqueous solubility .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) on the benzyl group influence biological activity?

Answer:

  • Steric Effects : 2,4,5-Trimethoxy groups create a bulkier benzyl group, potentially reducing binding to flat receptor pockets (e.g., DNA intercalation) compared to 3,4,5-trimethoxy derivatives .
  • Electronic Effects : Electron-donating methoxy groups at positions 2 and 4 may alter π-π stacking interactions. Comparative SAR studies using analogs (e.g., 3,4,5-trimethoxy vs. 2,4,5-trimethoxy) reveal 10–20% differences in IC₅₀ values in cytotoxicity assays .

Q. What computational strategies can predict binding modes to biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., tubulin or GPCRs). The methylsulfonyl group may form hydrogen bonds with Lys or Arg residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. RMSD values <2 Å indicate stable binding .
  • QSAR Models : Train models using descriptors like polar surface area (PSA) and molar refractivity to predict ADMET properties .

Q. How can researchers resolve contradictory data on its mechanism of action across studies?

Answer:

  • Target Deconvolution : Combine proteomics (e.g., thermal shift assays) and CRISPR-Cas9 screens to identify primary targets .
  • Pathway Analysis : RNA-seq or phosphoproteomics (e.g., LC-MS/MS) to map affected pathways (e.g., apoptosis vs. cell cycle arrest) .
  • Orthogonal Assays : Validate findings using SPR (binding affinity) and cellular thermal shift assays (CETSA) .

Methodological Considerations

Q. Designing SAR Studies for Piperazine Derivatives

  • Variable Substituents : Systematically replace methoxy groups (e.g., 2-OMe → 2-F) or sulfonyl groups (methyl → ethyl) .
  • Biological Testing : Use uniform assay conditions (e.g., 10 µM concentration, 48 hr incubation) to minimize variability .

Q. Addressing Synthetic Challenges

  • Impurity Control : Monitor intermediates via TLC (Rf = 0.3–0.5 in hexane:EtOAc 3:1) to prevent sulfonamide byproducts .
  • Scale-Up : Transition from batch to flow chemistry for sulfonylation to improve reproducibility .

Critical Gaps and Future Directions

  • Toxicity Profiling : Assess hepatotoxicity in primary human hepatocytes .
  • In Vivo Efficacy : PK/PD studies in rodent models to determine bioavailability and brain penetration .
  • Crystallography : Obtain X-ray structures of ligand-target complexes to guide rational design .

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